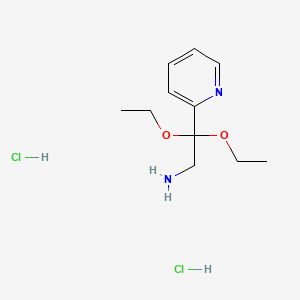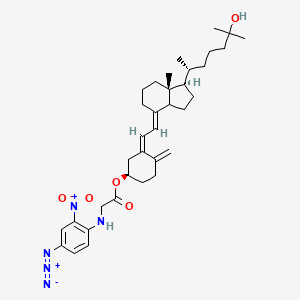![molecular formula C7H5N3O4 B561150 7-Nitro-1H-benzo[d]imidazole-2,5-diol CAS No. 101084-01-9](/img/structure/B561150.png)
7-Nitro-1H-benzo[d]imidazole-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-1H-benzo[d]imidazole-2,5-diol is a heterocyclic compound with the molecular formula C7H5N3O4 and a molecular weight of 195.134 g/mol. This compound is part of the benzimidazole family, known for their wide range of biological activities and applications in various fields such as pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1H-benzo[d]imidazole-2,5-diol typically involves nitration reactions. One common method is the nitration of 5,6-di- and 4,5,6-trinitro-2,3-dihydro-1H-benzimidazol-2-ones using concentrated nitric acid in acetic anhydride . Another method involves the nitration of benzimidazol-2-one and 5-methylbenzimidazol-2-one with potassium nitrate (KNO3) and sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to improve the sustainability and efficiency of the synthesis process. For instance, microwave-induced synthesis in a tetrabutylammonium bromide (TBAB)–ethanol biphasic system has been explored for related compounds .
Análisis De Reacciones Químicas
Types of Reactions
7-Nitro-1H-benzo[d]imidazole-2,5-diol undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and acetic anhydride.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used, such as amines or alcohols, under basic or acidic conditions.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Derivatives with different functional groups replacing the nitro or hydroxyl groups.
Aplicaciones Científicas De Investigación
7-Nitro-1H-benzo[d]imidazole-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Nitro-1H-benzo[d]imidazole-2,5-diol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5,6-Tetranitro-2,3-dihydro-1H-benzimidazol-2-one
- 1,5,6-Trinitro-2,3-dihydro-1H-benzimidazol-2-one
- 1,4,5,6-Tetranitro-2,3-dihydro-1H-benzimidazol-2-one
Uniqueness
7-Nitro-1H-benzo[d]imidazole-2,5-diol is unique due to the presence of both hydroxyl and nitro groups on the benzimidazole core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other nitrobenzimidazol-2-one derivatives .
Propiedades
Número CAS |
101084-01-9 |
|---|---|
Fórmula molecular |
C7H5N3O4 |
Peso molecular |
195.134 |
Nombre IUPAC |
6-hydroxy-4-nitro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5N3O4/c11-3-1-4-6(9-7(12)8-4)5(2-3)10(13)14/h1-2,11H,(H2,8,9,12) |
Clave InChI |
INROYKIRWKDDOM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)N2)O |
Sinónimos |
2,5-Benzimidazolediol,7-nitro-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trisodium;4-[[4-chloro-6-[3-[[1-ethyl-4-methyl-6-oxido-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B561068.png)


![(2S,3R,4S,5R)-2-[[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B561074.png)



![7-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B561084.png)

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B561087.png)


